molecular formula C21H21FN6O3 B12377740 Enbezotinib (enantiomer)

Enbezotinib (enantiomer)

Cat. No.: B12377740
M. Wt: 424.4 g/mol
InChI Key: BYYQDEOVMILBQT-XFBWCDHKSA-N
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Preparation Methods

The preparation of enantiomers, including Enbezotinib (enantiomer), often involves chiral resolution techniques. These techniques include:

Chemical Reactions Analysis

Enbezotinib (enantiomer) undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.

    Substitution Reactions: These reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Enbezotinib (enantiomer) has several scientific research applications:

Mechanism of Action

Enbezotinib (enantiomer) exerts its effects by inhibiting the RET tyrosine kinase receptor and SRC kinase. These proteins are involved in cellular signaling pathways that regulate cell growth and survival. By inhibiting these targets, Enbezotinib (enantiomer) can disrupt cancer cell proliferation and induce apoptosis .

Properties

Molecular Formula

C21H21FN6O3

Molecular Weight

424.4 g/mol

IUPAC Name

(3R,7S,17R)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one

InChI

InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m1/s1

InChI Key

BYYQDEOVMILBQT-XFBWCDHKSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@@H]5CCC[C@@H]5N4CC6=C(O1)N=CC(=C6)F

Canonical SMILES

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F

Origin of Product

United States

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